molecular formula C10H12ClNO B12963901 (S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol

(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol

Cat. No.: B12963901
M. Wt: 197.66 g/mol
InChI Key: BFSURDZTXQFIBT-JTQLQIEISA-N
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Description

(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol is a compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety. The presence of these functional groups makes it an interesting subject for chemical research due to its potential reactivity and applications in various fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would yield an amino group.

Scientific Research Applications

(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol involves its interaction with molecular targets through its functional groups. The cyclopropyl group can impose conformational rigidity on the molecule, affecting its binding to biological targets. The amino group can participate in hydrogen bonding, while the chlorophenol group can engage in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(Amino(cyclopropyl)methyl)-2-chlorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-[(S)-amino(cyclopropyl)methyl]-2-chlorophenol

InChI

InChI=1S/C10H12ClNO/c11-8-4-3-7(5-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m0/s1

InChI Key

BFSURDZTXQFIBT-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC(=C(C=C2)Cl)O)N

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)O)N

Origin of Product

United States

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